Cas no 1093880-89-7 (4-Chloro-2-(hydroxymethyl)pyrimidine)
4-Chloro-2-(hydroxymethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- (4-Chloropyrimidin-2-yl)methanol
- 4-CHLOROPYRIMIDINE-2-METHANOL
- 4-Chloro-2-(hydroxymethyl)pyrimidine
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- MDL: MFCD11520489
- Inchi: 1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2
- InChI Key: CRABMBGSETWPJO-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC(CO)=N1
Computed Properties
- Exact Mass: 144.00900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 46.01000
- LogP: 0.62230
4-Chloro-2-(hydroxymethyl)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-2-(hydroxymethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383083-2.5mg |
4-Chloro-2-(hydroxymethyl)pyrimidine |
1093880-89-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383083-5mg |
4-Chloro-2-(hydroxymethyl)pyrimidine |
1093880-89-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383083-25mg |
4-Chloro-2-(hydroxymethyl)pyrimidine |
1093880-89-7 | 25mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM165430-1g |
(4-Chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95% | 1g |
$946 | 2023-02-19 | |
| Enamine | EN300-3263871-0.05g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
| Enamine | EN300-3263871-0.1g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
| Enamine | EN300-3263871-0.25g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
| Enamine | EN300-3263871-0.5g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
| Enamine | EN300-3263871-1.0g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
| Enamine | EN300-3263871-2.5g |
(4-chloropyrimidin-2-yl)methanol |
1093880-89-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 |
4-Chloro-2-(hydroxymethyl)pyrimidine Suppliers
4-Chloro-2-(hydroxymethyl)pyrimidine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-Chloro-2-(hydroxymethyl)pyrimidine
4-Chloro-2-(hydroxymethyl)pyrimidine: A Comprehensive Overview
The compound with CAS No. 1093880-89-7, commonly referred to as 4-Chloro-2-(hydroxymethyl)pyrimidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development, material science, and agricultural chemistry. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and latest research findings associated with this compound.
4-Chloro-2-(hydroxymethyl)pyrimidine belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and structural versatility. The pyrimidine ring system serves as a fundamental scaffold for numerous bioactive molecules, including antiviral agents, anticancer drugs, and antimicrobial compounds. The presence of a hydroxymethyl group at position 2 and a chlorine atom at position 4 introduces unique electronic and steric effects, which can significantly influence the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of 4-Chloro-2-(hydroxymethyl)pyrimidine as a precursor for the synthesis of advanced pharmaceutical agents. For instance, researchers have explored its role in the development of antitumor agents by incorporating it into larger molecular frameworks. The hydroxymethyl group provides a site for further functionalization, enabling the creation of molecules with enhanced selectivity and efficacy against cancer cells.
In terms of synthesis, several methods have been reported for the preparation of 4-Chloro-2-(hydroxymethyl)pyrimidine. One common approach involves the condensation of aldehydes with nitrogen-containing compounds under specific reaction conditions. This method allows for precise control over the substitution pattern on the pyrimidine ring, ensuring high yields and purity of the final product.
The biological evaluation of 4-Chloro-2-(hydroxymethyl)pyrimidine has revealed promising results in various assays. For example, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity against normal cells, making it a safer option for therapeutic applications.
From a materials science perspective, 4-Chloro-2-(hydroxymethyl)pyrimidine has shown promise as a building block for advanced polymers and materials with tailored properties. Its ability to form hydrogen bonds due to the hydroxymethyl group makes it an attractive candidate for designing self-healing materials or stimuli-responsive polymers.
Recent advancements in green chemistry have also led to the exploration of sustainable synthesis routes for 4-Chloro-2-(hydroxymethyl)pyrimidine. Researchers are investigating the use of microwave-assisted synthesis and enzymatic catalysis to reduce environmental impact while maintaining product quality.
In conclusion, 4-Chloro-2-(hydroxymethyl)pyrimidine stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthesis and biological evaluation, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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